molecular formula C23H24N6O B5437362 5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B5437362
M. Wt: 400.5 g/mol
InChI Key: NDRHINWIWFKTGU-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms . Pyrimidines are similar, but they have two nitrogen atoms and four carbon atoms in a six-membered ring .


Synthesis Analysis

Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrimidines have a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with primary amines that result in the cleavage of the pyrazole ring .


Physical and Chemical Properties Analysis

Pyrazoles are generally weak bases, with a pKb of around 11.5 . They are usually white or colorless solids that are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of pyrazole and pyrimidine derivatives can vary widely depending on the specific compound and its biological target. Some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with a specific pyrazole or pyrimidine derivative would depend on the specific compound. Some pyrazole derivatives are used in commercially available drugs, indicating that they can be safe for human use under certain conditions .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in developing new pyrazole-based drugs . Future research will likely focus on synthesizing new pyrazole derivatives and testing their biological activity.

Properties

IUPAC Name

(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-15-12-16(2)29-22(26-15)20(14-25-29)23(30)28-10-8-18(9-11-28)21-19(13-24-27-21)17-6-4-3-5-7-17/h3-7,12-14,18H,8-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRHINWIWFKTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N3CCC(CC3)C4=C(C=NN4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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